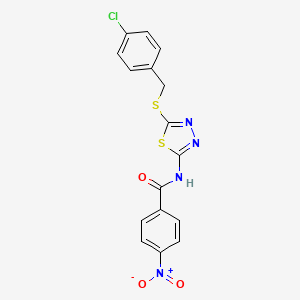

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

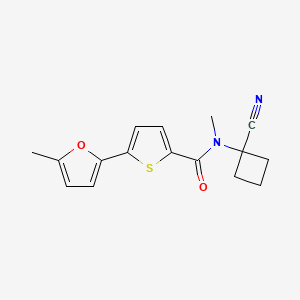

“N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide” is a chemical compound with the linear formula C18H16ClN3OS3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The compound was synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction . The synthesis of similar compounds has been carried out effectively with the use of ultrasound .Molecular Structure Analysis

The crystal structure of the compound belongs to the monoclinic system with space group P21/c . The title compound consists of a benzene ring and a 1,3,5-triazine ring . The crystal structure is stabilized by a strong intramolecular hydrogen bonding interaction N(3)–H(3)···O(2) and three intermolecular hydrogen bonding interactions, N(2)–H(2)···O(1), N(2)–H(2)···N(4), and N(3)–H(3)···Cl(1) .Chemical Reactions Analysis

The reactions for the synthesis of similar compounds are usually base-catalyzed, with NaOH and KOH being the most common bases .Physical And Chemical Properties Analysis

The compound has a molecular weight of 421.993 . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications

Anticonvulsant Potential

A study focused on the development of quality control methods for promising anticonvulsant compounds, highlighting the potential of derivatives of 1,3,4-thiadiazole. Among these derivatives, a substance demonstrated high anticonvulsive activity, compared to the classic drug "Depakin," indicating its promise for further preclinical studies. This research underscores the exploration of thiadiazole derivatives for anticonvulsant applications (Sych et al., 2018).

Synthesis and Reactivity

Research on the synthesis and reactivity of thiadiazole derivatives, including the transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, has shown potential for producing novel chemical entities. These transformations involve ring-opening reactions to produce thioketene intermediates, which can lead to a variety of structurally interesting compounds with potential biological activity (Androsov, 2007).

Anti-Helicobacter pylori Activity

A series of 2-[(substituted benzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles were synthesized and evaluated for their in vitro anti-Helicobacter pylori activity. Most of these compounds exhibited significant inhibitory activity against H. pylori, with a particular compound demonstrating the most potent effect, indicating their potential as therapeutic agents against H. pylori infections (Mohammadhosseini et al., 2009).

Anti-Leishmanial Activity

The synthesis of a novel series of thiadiazol-2-amines for potential anti-leishmanial activity against Leishmania major was explored. The introduction of N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties led to compounds exhibiting good activity against the promastigote form of L. major, highlighting the therapeutic potential of these compounds against leishmaniasis (Tahghighi et al., 2012).

Corrosion Inhibition

The investigation into the corrosion behavior of mild steel in acidic solutions by new 2,5-disubstituted 1,3,4-thiadiazoles indicated that some of these compounds can serve as effective corrosion inhibitors. This suggests their utility in protecting metallic surfaces against corrosion in industrial applications (Bentiss et al., 2007).

Future Directions

The compound showed aphicidal activity against Sitobion miscanthi (inhibition rate: 74.1%) and Schizaphis graminum (77.5%), as well as antifungal activities against Pythium aphanidermatum (62.0%) . These results provide valuable guidelines for the design and synthesis of novel aphid control agents and fungicides .

properties

IUPAC Name |

N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4O3S2/c17-12-5-1-10(2-6-12)9-25-16-20-19-15(26-16)18-14(22)11-3-7-13(8-4-11)21(23)24/h1-8H,9H2,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKHLXPPKMXQJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2669707.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2669708.png)

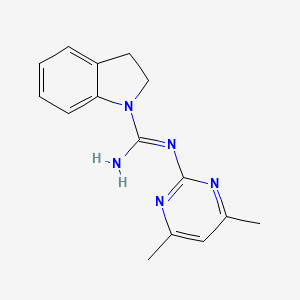

![9-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2669717.png)

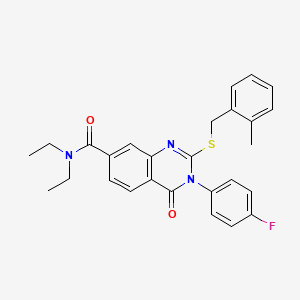

![2-(4-fluorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2669725.png)

![N-(3-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2669730.png)